

Cross-Species Compass: A Comparative Analysis of Zoniporide Metabolism

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Compound of Interest		
Compound Name:	Zoniporide metabolite M1	
Cat. No.:	B15193582	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Zoniporide metabolism across various preclinical species and humans. Zoniporide, a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), has been investigated for its cardioprotective effects.[1][2][3] Understanding its metabolic fate in different species is crucial for the extrapolation of preclinical safety and efficacy data to humans. This document summarizes key quantitative data, details experimental protocols, and visualizes metabolic and signaling pathways to support further research and development.

Executive Summary

The metabolism of Zoniporide is primarily mediated by the cytosolic enzyme Aldehyde Oxidase (AO), leading to the formation of its major metabolite, 2-oxozoniporide (M1).[4][5] Significant interspecies differences have been observed, with dogs and cats showing a deficiency in this metabolic pathway.[4] Other metabolites, M2 and M3, are formed via hydrolysis of the guanidine moiety.[5] The primary route of excretion for Zoniporide and its metabolites is through the bile and feces.[5]

Data Presentation: In Vitro Metabolism Kinetics

The following table summarizes the kinetic parameters for the Aldehyde Oxidase-mediated metabolism of Zoniporide to its primary metabolite, 2-oxozoniporide (M1), in liver S9 fractions



from various species. Marked differences in enzyme affinity (Km) and maximum velocity (Vmax) are evident across species.[4]

Species	Gender	Km (μM)	Vmax (pmol/min/ mg protein)	Intrinsic Clearance (Clint) (µL/min/mg protein)	Reference
Human	Male/Female	3.4	74	21.8	[5]
Cynomolgus Monkey	Male	1.9	1080	568	[4]
Rat (Sprague- Dawley)	Male	10.3	290	28.2	[4]
Mouse (CD-	Male	4.8	130	27.1	[4]
Dog (Beagle)	Male/Female	-	No M1 formation detected	-	[4][5]
Cat	-	-	No M1 formation detected	-	[4]
Pig (Gottingen Minipig)	Male	4.9	347	70.8	[4]
Cow (Bovine)	-	1.3	157	121	[4]

Note: Dashes (-) indicate data not available or not applicable. Intrinsic clearance was calculated as Vmax/Km.

Experimental Protocols



In Vitro Metabolism Assay using Liver S9 Fractions

This protocol outlines the general procedure for assessing the metabolic stability of Zoniporide in liver S9 fractions from different species.

1. Materials:

- Liver S9 fractions from human, rat, dog, monkey, etc. (typically pooled from multiple donors)
- Zoniporide solution (in a suitable solvent like DMSO, final concentration in incubation typically 1 μM)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Cofactor solution (e.g., NADPH, UDPGA optional, depending on the enzymes being investigated. For AO, no cofactor is required)
- Acetonitrile (for reaction termination)
- Internal standard (for analytical quantification)
- LC-MS/MS system

2. Incubation Procedure:

- Prepare incubation mixtures in microcentrifuge tubes on ice, containing potassium phosphate buffer and liver S9 fraction (e.g., 1 mg/mL protein concentration).
- Pre-warm the mixtures at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding Zoniporide solution to the pre-warmed mixtures.
- Incubate the reactions at 37°C with gentle shaking for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reactions at each time point by adding a volume of ice-cold acetonitrile containing an internal standard.
- Centrifuge the samples to precipitate proteins.



- Transfer the supernatant for LC-MS/MS analysis.
- 3. LC-MS/MS Analysis:
- Analyze the supernatant to quantify the remaining parent compound (Zoniporide) and the formation of metabolites (e.g., 2-oxozoniporide).
- Use a suitable C18 column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Monitor the parent drug and its metabolites using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

In Vivo Metabolism Study in Rats and Dogs

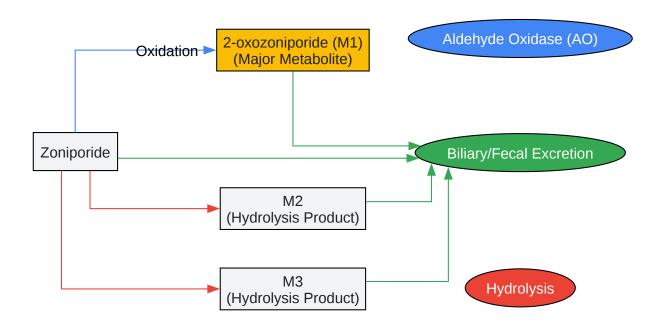
This protocol describes a typical in vivo study to investigate the metabolism and excretion of Zoniporide.

- 1. Animals and Housing:
- Male Sprague-Dawley rats and Beagle dogs are commonly used.
- Animals are housed in metabolism cages to allow for the separate collection of urine and feces.
- 2. Drug Administration:
- Administer a single intravenous dose of [14C]-labeled Zoniporide to the animals. The radiolabel allows for the tracking of all drug-related material.
- A typical dose for humans has been reported as 80 mg.[5] Doses for animal studies would be determined based on allometric scaling.
- 3. Sample Collection:
- Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.



- · Separate plasma by centrifugation.
- Collect urine and feces at regular intervals (e.g., 0-8, 8-24, 24-48, 48-72, 72-96, 96-120 hours) post-dose.
- For bile collection, animals may be cannulated.
- 4. Sample Analysis:
- Determine the total radioactivity in plasma, urine, and homogenized feces using liquid scintillation counting.
- Profile the metabolites in plasma, urine, and feces using radio-HPLC or LC-MS/MS.
- Identify the structure of the metabolites using techniques like mass spectrometry and NMR.

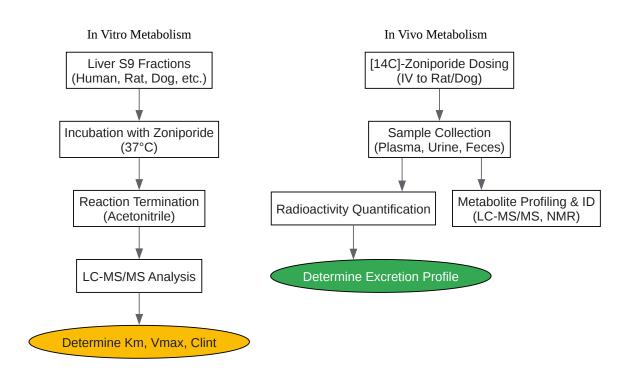
Mandatory Visualizations



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Caption: Metabolic pathway of Zoniporide.

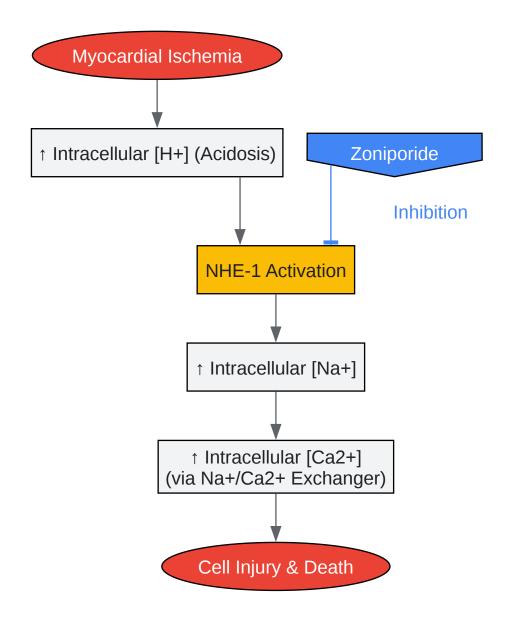




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Caption: Experimental workflow for Zoniporide metabolism studies.





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Caption: Mechanism of action of Zoniporide via NHE-1 inhibition.

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